molecular formula C30H31N5O2 B2971068 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone CAS No. 956247-13-5

1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone

Cat. No.: B2971068
CAS No.: 956247-13-5
M. Wt: 493.611
InChI Key: ZZXYWGQEOUCORQ-UHFFFAOYSA-N
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Description

The compound 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone (CAS: 1010866-62-2) is a bipyrazole derivative with a molecular formula of C₂₅H₂₂N₄O₂ and a molecular weight of 410.5 g/mol . Its structure features:

  • Furan-2-yl and p-tolyl substituents on the pyrazole rings, enhancing lipophilicity and π-π stacking interactions.
  • A piperidin-1-yl-ethanone side chain, which may improve solubility and modulate biological activity.

This compound belongs to a class of nitrogen-rich heterocycles frequently explored for pharmaceutical applications, including antimicrobial and anticancer agents.

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O2/c1-22-12-14-23(15-13-22)30-25(20-34(32-30)24-9-4-2-5-10-24)27-19-26(28-11-8-18-37-28)31-35(27)29(36)21-33-16-6-3-7-17-33/h2,4-5,8-15,18,20,27H,3,6-7,16-17,19,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXYWGQEOUCORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CN4CCCCC4)C5=CC=CO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Overview

This compound belongs to the class of bipyrazoles , characterized by multiple functional groups including furan, phenyl, and p-tolyl moieties. The structural complexity may contribute to its unique biological properties.

Property Value
Molecular Formula C29H29N5O3
Molecular Weight 495.6 g/mol
CAS Number 1020051-90-4

Anticancer Properties

Recent studies have indicated that derivatives of bipyrazoles exhibit significant anticancer activities. The incorporation of furan and pyrazoline groups enhances the antiproliferative properties of these compounds. For instance, a study demonstrated that compounds with similar structures showed IC50 values ranging from 28.8 to 124.6 µM against various cancer cell lines, including MCF-7 and HT-29 cells .

The mechanisms through which these compounds exert their anticancer effects include:

  • Inhibition of Kinase Pathways : Molecular docking studies suggest that these compounds target kinases involved in cancer progression .
  • Induction of Apoptosis : The presence of specific substituents facilitates interactions with proteins that regulate apoptosis, leading to programmed cell death in cancer cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. A related study found that derivatives containing furan rings exhibited significant activity against both Gram-negative and Gram-positive bacteria . This suggests potential applications in treating bacterial infections.

Neuropharmacological Effects

Research on pyrazoline derivatives indicates their potential as neuroprotective agents. Some derivatives have been identified as inhibitors of MAO-A protein, which is crucial in managing depression and anxiety disorders . This highlights the compound's versatility beyond anticancer and antimicrobial properties.

Case Study 1: Anticancer Activity

In a comparative study involving various bipyrazole derivatives, the compound demonstrated superior cytotoxicity against HT-29 colon cancer cells compared to other tested analogues. The study utilized both in vitro assays and molecular docking techniques to elucidate its mechanism of action, confirming its role as a potent chemotherapeutic agent targeting specific kinase pathways .

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial properties of furan-containing compounds against common pathogens. The results indicated that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Table 1: Structural Analogs of the Target Compound

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Activity
Target Compound C₂₅H₂₂N₄O₂ 410.5 Piperidinyl-ethanone side chain Not reported
5-(Furan-2-yl)-1’-phenyl-3’-(p-tolyl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-carbothioamide (13f) ~C₂₃H₂₁N₅OS ~423.5 Carbothioamide group instead of ethanone Antimicrobial activity
1-(1'-Phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone (5a) C₂₃H₁₉N₄OS₂ 459.5 Thiophene substituents, acetyl group Anticancer (in vitro)
Morpholino Analog C₂₉H₂₉N₅O₃ 495.6 Morpholine instead of piperidine Not reported

Key Observations:

  • Carbothioamide derivatives (e.g., 13f) exhibit antimicrobial properties, suggesting that the ethanone side chain in the target compound could be modified to enhance bioactivity .
  • Piperidine vs. Morpholine: The morpholino analog has a higher molecular weight (495.6 g/mol) due to the oxygen-containing morpholine ring, which may alter pharmacokinetics compared to the piperidine variant.

Functional Analogs with Similar Pharmacophores

Table 2: Functional Analogs with Piperidine/Ethanone Motifs

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Core Structure Key Features Reported Activity
1-(1-Aryl-1H-Tetrazol-5-yl)-2-(Piperidin-1-yl)Ethanone (22–28) ~C₁₄H₁₆N₆O ~300–350 Tetrazole core Piperidinyl-ethanone Not reported
1-[5-(4-Hydroxyphenyl)-3-(2-Thienyl)-4,5-Dihydro-1H-Pyrazol-1-yl]-2-(Piperidin-1-yl)Ethanone C₂₂H₂₃N₃O₂S 393.5 Pyrazole core Hydroxyphenyl, thienyl Not reported
1-(4-(5-(Furan-2-yl)-1,3,4-Thiadiazol-2-yl)Piperidin-1-yl)-2-(4-(Isopropylsulfonyl)Phenyl)Ethanone C₂₂H₂₅N₃O₄S₂ 459.6 Thiadiazole-piperidine hybrid Sulfonyl group Not reported

Key Observations:

  • Thiadiazole-containing analogs introduce sulfur atoms, which may improve metabolic stability or target selectivity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves a multi-step process. For example, bipyrazole derivatives are synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4–6 hours) . Catalysts like piperidine in ethanol can enhance reaction efficiency . To optimize yields:

  • Use anhydrous solvents (e.g., ethanol) to minimize side reactions.
  • Monitor reaction progress via TLC and recrystallize the product from ethanol or DMF-EtOH (1:1) for purity .
  • Data Table :
CatalystSolventTemp (°C)Yield (%)Reference
PiperidineEthanolReflux65–75
Acetic AcidEthanolReflux60–70

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the bipyrazole core, furan, and piperidine moieties. Key signals include aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 160–180 ppm in 13C^{13}C) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., N–H···O interactions) for solid-state stability analysis .
  • FTIR : Identify C=O stretches (~1650–1700 cm1^{-1}) and N–H bends (~1500 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Prioritize hydrogen-bond donors (e.g., pyrazole N–H) and π-π stacking (furan/p-tolyl groups) .
  • Use MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to validate binding .
  • Example Insight : The furan ring may enhance binding to hydrophobic pockets, while the piperidine group improves solubility for membrane penetration .

Q. What strategies resolve contradictions in reported biological activity data for similar bipyrazole derivatives?

  • Methodological Answer :

  • In vitro screening : Test against a standardized panel (e.g., NCI-60 cancer lines) with dose-response curves (IC50_{50}) to compare potency .
  • Enzymatic assays : Use fluorescence-based assays (e.g., ATPase inhibition) to quantify target engagement.
  • Control variables : Ensure consistent cell culture conditions (pH, serum concentration) and compound purity (>95% by HPLC) .

Q. How can structure-activity relationship (SAR) studies guide structural modifications?

  • Methodological Answer :

  • Substituent variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., -CF3_3) to enhance electrophilicity .
  • Scaffold hopping : Synthesize analogs with thiophene instead of furan to compare π-electron density effects .
  • Data Table :
ModificationBiological Activity (IC50_{50}, μM)Solubility (mg/mL)
p-Tolyl12.3 ± 1.20.45
-CF3_38.9 ± 0.80.32

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